![molecular formula C24H22O4 B1589626 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- CAS No. 190843-93-7](/img/structure/B1589626.png)
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
Overview
Description
“4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is a chemical compound with the CAS number 190843-93-7 .
Synthesis Analysis
The synthesis of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” involves several steps and various raw materials such as Pyrene, 2,7-bis (1,1-dimethylethyl)-4,5,9,10-tetramethoxy- and Pyrene, 4,5,9,10-tetrabromo-2,7-bis (1,1-dimethylethyl)- .Molecular Structure Analysis
The molecular formula of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is C24H22O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” include a molecular weight of 374.43, a predicted boiling point of 564.1±50.0 °C, and a predicted density of 1.261±0.06 g/cm3 .Scientific Research Applications
Rechargeable Aqueous Zinc-Ion Batteries (RAZIBs)
Pyrene-4,5,9,10-tetraone (PTO), with a high theoretical capacity of 408 mAh·g −1, is a promising candidate for rechargeable aqueous zinc-ion batteries (RAZIBs). However, its zincated products during the discharge process suffer from high solubility in electrolytes .
Covalent Organic Frameworks (COFs)
A β-ketoenamine-linked two-dimensional (2D) covalent organic framework (COF) based on a 2,7-diaminopyrene-4,5,9,10-tetraone (4KT-BD) monomer and a 2,4,6-trihydroxy-benzene-1,3,5-tricarbaldehyde (Tp) node (4KT-Tp-COF) is synthesized to address the solubility issue in RAZIBs. The well-designed 4KT-Tp-COF displays low solubility in 3 M Zn (CF 3 SO 3) 2 owing to the favorable π–π stacking as well as extended structure .
Li-Ion Positive Electrodes
A series of pyrene-4,5,9,10-tetraone COF (PT-COF) and carbon nanotube (CNT) composites (denoted as PT-COFX, where X = 10, 30, and 50 wt % of CNT) were designed to address the challenges of specific capacities of COF-based electrodes. Among the composites, PT-COF50 achieved a capacity of up to 280 mAh g−1 as normalized to the active COF material at a current density of 200 mA g− 1, which is the highest capacity reported for a COF-based composite cathode electrode to date .
Molecular Electronics
An efficient synthesis of 2,7-dibromo- and diiodo-pyrene (4,5,8,19)-tetraones led to strong donors and acceptors based on pyrene. They are versatile building blocks for conjugated materials and can be further applied in molecular electronics .
Safety and Hazards
properties
IUPAC Name |
2,7-ditert-butylpyrene-4,5,9,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKMVKSHVDGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441605 | |
Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
190843-93-7 | |
Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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